trans-4-Trifluoromethyltetrahydropyrimidin-2-one
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Overview
Description
4-(Trifluoromethyl)pyrimidin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for 4-(trifluoromethyl)pyrimidin-2(1H)-one may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-(Trifluoromethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group attached to a pyridine ring.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: Another compound with a trifluoromethyl group attached to a pyrimidine ring.
Uniqueness
4-(Trifluoromethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties. These properties make it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C5H7F3N2O |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h3H,1-2H2,(H2,9,10,11) |
InChI Key |
FKYZYJWFAVSLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC1C(F)(F)F |
Origin of Product |
United States |
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